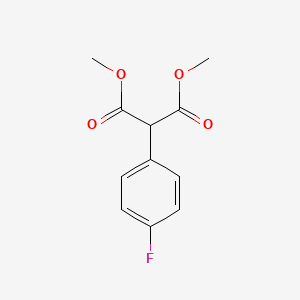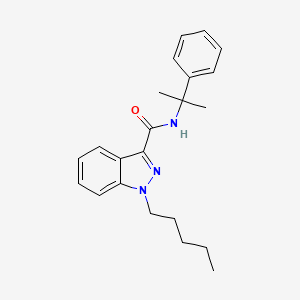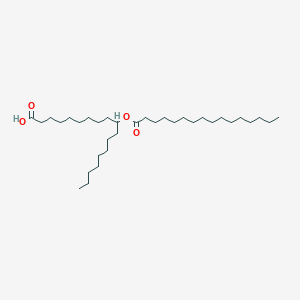
Barium(2+);oxo(114C)methanediolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Barium(2+);oxo(114C)methanediolate” is a compound with the molecular formula CH2BaO3. Barium is a chemical element, one of the alkaline-earth metals of Group 2 of the periodic table . It is used in metallurgy, and its compounds are used in pyrotechnics, petroleum production, and radiology .
Synthesis Analysis
The synthesis of barium compounds, such as barium titanate nanoparticles, has been achieved using different methods such as sol–gel, co-precipitation, hydrothermal, and many more . In the co-precipitation method, barium carbonate, barium nitrate, and titanium dioxide are used .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula CH2BaO3.Chemical Reactions Analysis
Barium is a highly reactive metal that reacts quickly with oxygen and other non-metals . It forms various compounds such as barium sulfate and barium carbonate when reacted with sulfate and carbonate ions respectively . Barium chromate is formed when barium reacts with soluble chromates . Soluble oxalates react with barium ion to produce white barium oxalate .Physical And Chemical Properties Analysis
Barium is a lustrous, silvery metal that is relatively soft . It readily oxidizes when exposed to air, and must be protected from oxygen during storage . The density of the metal is 3.51 g/cm³ .Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
barium(2+);oxo(114C)methanediolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Ba/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2/i1+2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJRCSIUFZENHW-DEQYMQKBSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14C](=O)([O-])[O-].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CBaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-methoxyphenyl)-2-methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-yl)propanamide hydrochloride](/img/structure/B593673.png)
![Bicyclo[3.1.1]heptane-1-carboxamide](/img/structure/B593674.png)



![Cyclopropa[cd]pentalene, 1,2-dichloro-1,2,2a,2b,4a,4b-hexahydro-, (1-alpha-,2-ba-,2a-ba-,2b-ba-,4a-b](/img/no-structure.png)






![3,4-dichloro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide](/img/structure/B593700.png)
![N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide](/img/structure/B593701.png)